molecular formula C14H21N3O3S B2406410 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415492-07-6

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2406410
CAS No.: 2415492-07-6
M. Wt: 311.4
InChI Key: FIVNCUNMUDQIHF-UHFFFAOYSA-N
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Description

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of oxazole, morpholine, and thiomorpholine moieties

Properties

IUPAC Name

[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-15-12(10-20-11)8-16-2-5-19-13(9-16)14(18)17-3-6-21-7-4-17/h10,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVNCUNMUDQIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic applications .

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a valuable compound for drug discovery and development .

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxazole and morpholine moieties may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The thiomorpholine group may also play a role in enhancing the compound’s binding affinity and selectivity .

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